alpha,alpha-Difluoro-alpha-iodoacetophenone
Description
Properties
Molecular Formula |
C8H5F2IO |
|---|---|
Molecular Weight |
282.03 g/mol |
IUPAC Name |
2,2-difluoro-2-iodo-1-phenylethanone |
InChI |
InChI=1S/C8H5F2IO/c9-8(10,11)7(12)6-4-2-1-3-5-6/h1-5H |
InChI Key |
RXBQTZHAUYILQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(F)(F)I |
Origin of Product |
United States |
Preparation Methods
Preparation via Halodifluoroacetate Precursors
One common synthetic route involves the use of halodifluoroacetate salts as precursors, which upon reaction with aryl ketones or their derivatives, introduce the difluoroiodo functionality.
- Sodium iododifluoroacetate is often employed as a reagent to introduce the alpha-iodo and difluoro groups simultaneously.
- The reaction typically proceeds through a nucleophilic substitution or radical pathway, depending on the conditions.
This method benefits from mild conditions and relatively high yields. Microwave irradiation notably reduces reaction times from hours to minutes.
Iodination of Alpha,Alpha-Difluoroacetophenone
Another approach is the iodination of preformed alpha,alpha-difluoroacetophenone derivatives:
- Alpha,alpha-difluoroacetophenone is synthesized first, often by fluorination of acetophenone derivatives.
- Subsequent iodination at the alpha position is achieved using iodine sources such as iodine monochloride or N-iodosuccinimide under controlled conditions.
| Step | Reagents/Conditions | Yield (%) | Comments |
|---|---|---|---|
| Fluorination of acetophenone | Selectfluor or DAST reagents | 75-85 | Introduces difluoro group |
| Alpha-iodination | Iodine monochloride, mild base | 60-70 | Selective for alpha position |
This two-step method allows for better control over substitution but may require careful purification to avoid over-iodination or side reactions.
Catalytic and Reductive Methods
Recent developments have introduced catalytic hydrogenolysis and reductive methods for functional group transformations on fluorinated acetophenone derivatives:
- Palladium on carbon catalyzed hydrogenolysis can be used to modify halogenated intermediates.
- Electroreductive methods facilitate the formation of difluoroenol silyl ethers, which can be further functionalized to the target compound.
These methods offer versatility in the synthesis of alpha,alpha-difluoro functionalized ketones, including alpha-iodo derivatives.
Patent-Reported Synthetic Route for Related Difluoroacetophenone Derivatives
A Chinese patent (CN111518041A) describes a two-step preparation method for 2',4'-difluoro-2-[1-(1H-1,2,4-triazolyl)]acetophenone, which shares structural similarity and synthetic logic with alpha,alpha-difluoro-alpha-iodoacetophenone:
- Step 1: Reaction of 2-chloro-2',4'-difluoroacetophenone with 3-chloro-1,2,4-triazole in the presence of potassium carbonate at 10-40 °C for 5-7 hours.
- Step 2: Catalytic hydrogenation with palladium on carbon in an alcohol solvent at 40-75 °C for 2-5 hours to remove halogens and finalize the product.
Though this patent focuses on a triazolyl-substituted compound, the methodology for halogenated difluoroacetophenones is relevant for this compound synthesis.
| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Notes |
|---|---|---|---|---|
| 1 | 2-chloro-2',4'-difluoroacetophenone + 3-chloro-1,2,4-triazole + K2CO3 | 10-40 | 5-7 | Nucleophilic substitution |
| 2 | Pd/C catalyst, H2, methanol or ethanol | 40-75 | 2-5 | Catalytic hydrogenolysis |
Summary Table of Preparation Methods
| Method Type | Key Reagents/Conditions | Advantages | Limitations | Typical Yields (%) |
|---|---|---|---|---|
| Halodifluoroacetate route | Sodium iododifluoroacetate, microwave THF | Fast, high yield, mild | Requires specialized reagents | 85-90 |
| Two-step fluorination/iodination | Fluorinating agents (Selectfluor), ICl | Controlled substitution | Multi-step, moderate yields | 60-85 |
| Catalytic hydrogenolysis | Pd/C, H2, MeOH | Effective dehalogenation | Catalyst handling, H2 safety | 80-90 |
| Electroreductive synthesis | Electrochemical cells, silyl ethers | Novel intermediate formation | Requires electrochemical setup | Variable |
| Patent method (related compound) | 2-chloro-2',4'-difluoroacetophenone + Pd/C | Scalable, well-documented | Specific to triazolyl derivatives | Not specified |
Research Discoveries and Notes
- Microwave-assisted synthesis significantly accelerates the formation of difluorinated ketones, reducing reaction times from hours to minutes with retained or improved yields.
- The use of triphenylphosphonio difluoroacetate as a difluorocarbene source is a practical approach to generate difluorinated intermediates under relatively mild thermal conditions.
- Catalytic hydrogenolysis with palladium on carbon is a versatile method for the selective removal of halogens or protective groups in fluorinated aromatic ketones, enabling further functionalization.
- Electrochemical methods offer innovative pathways for the generation of difluoroenol silyl ethers, which can be precursors to alpha,alpha-difluoro ketones, though their application to alpha-iodo derivatives requires further exploration.
- The patent literature provides valuable synthetic protocols that can be adapted for the preparation of this compound by analogy.
Chemical Reactions Analysis
Types of Reactions: 2,2-Difluoro-2-iodo-1-phenylethanone undergoes various types of chemical reactions, including:
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Lithium triethylborohydride (LiEt3BH): Used for reduction reactions.
Nickel catalysts: Employed in aminofluoroalkylation reactions to construct difluoroalkylated nitrogen-containing heterocycles.
Major Products Formed:
Polyfluorinated beta-hydroxy ketones: Formed via reduction reactions.
Difluoroalkylated nitrogen-containing heterocycles: Formed via aminofluoroalkylation reactions.
Scientific Research Applications
2,2-Difluoro-2-iodo-1-phenylethanone has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biological targets.
Industry: The compound is used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2-difluoro-2-iodo-1-phenylethanone involves its ability to undergo various chemical transformations, leading to the formation of biologically and chemically active compounds. The presence of fluorine atoms enhances the compound’s reactivity and stability, making it a valuable intermediate in synthetic chemistry .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis of alpha,alpha-difluoro-alpha-iodoacetophenone with structurally related fluorinated acetophenones, highlighting their physicochemical properties, reactivity, and applications.
Structural and Physicochemical Properties
Biological Activity
Alpha,alpha-Difluoro-alpha-iodoacetophenone (DFIA) is a synthetic organic compound that has garnered attention for its unique structural features and potential biological activities. This article explores the compound's biological activity, synthesis, and potential applications in medicinal chemistry.
Chemical Structure and Properties
DFIA is characterized by its molecular formula , featuring both fluorine and iodine substituents at the alpha carbon of the acetophenone structure. This dual halogenation significantly enhances its reactivity compared to other acetophenone derivatives. The presence of the ketone functional group contributes to its electrophilic properties, making it a candidate for various biological interactions.
Biological Activity
Research indicates that DFIA exhibits notable biological activities that may be relevant for medicinal applications. Key findings related to its biological activity include:
- Anticancer Potential : DFIA has shown promise as an inhibitor of cancer cell growth. Its structural modifications allow it to interact with critical proteins involved in cell proliferation and survival pathways. For instance, modifications similar to those in DFIA have been reported to inhibit Bcl-2 and Bcl-xL proteins, which are crucial for cancer cell survival .
- Mechanism of Action : The compound's mechanism may involve inducing apoptosis in cancer cells. Studies on structurally related compounds have demonstrated their ability to promote apoptotic pathways by activating caspases and PARP cleavage, which are markers of apoptosis .
- Reactivity with Biological Macromolecules : DFIA's electrophilic nature suggests potential interactions with nucleophilic sites on proteins and nucleic acids, possibly leading to modifications that can disrupt normal cellular functions.
Comparative Analysis with Similar Compounds
To understand DFIA's unique properties, a comparative analysis with structurally similar compounds is essential:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Acetophenone | Ketone group with a phenyl ring | Baseline structure without halogen substitutions |
| Alpha-Fluoroacetophenone | One fluorine atom on the alpha carbon | Less reactive than difluorinated derivatives |
| Alpha-Iodoacetophenone | One iodine atom on the alpha carbon | Increased reactivity compared to non-halogenated forms |
| Alpha,Beta-Difluoroacetophenone | Two fluorine atoms on beta carbon | Different reactivity profile due to position of substituents |
DFIA stands out due to its combination of both fluorine and iodine substitutions at the same position, enhancing its reactivity and potential utility in synthetic organic chemistry compared to similar compounds.
Case Studies and Research Findings
- Preclinical Studies : In studies involving cancer cell lines, DFIA or its analogs have been shown to inhibit cell growth effectively. For example, compounds with similar modifications have demonstrated IC50 values in the nanomolar range against various cancer types .
- In Vivo Evaluations : Animal model studies have indicated that compounds structurally related to DFIA can induce tumor regression at well-tolerated doses. These findings suggest that DFIA may also hold therapeutic potential when further optimized for efficacy and safety .
- Mechanistic Insights : Research has provided insights into the mechanisms by which DFIA induces apoptosis in cancer cells. The activation of apoptotic markers such as caspase-3 has been observed following treatment with related compounds .
Q & A
Q. How do thermodynamic properties (e.g., enthalpy of sublimation) influence its application in gas-phase reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
